![molecular formula C18H20N6O B2987292 1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 946304-16-1](/img/structure/B2987292.png)

1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

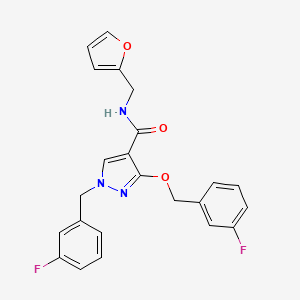

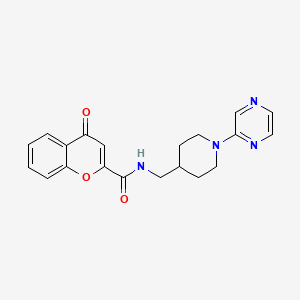

Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolopyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds and is like a bioisostere of natural purine . Several pyrazolopyrimidine derivatives have received great attention due to their biological and pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . Another study reported the synthesis of compounds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring systems. X-ray crystallographic analysis of similar compounds has suggested productive binding of the lipophilic group within a lipophilic pocket formed by P-loop residues .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For similar compounds, properties such as melting point, IR spectrum, and NMR data have been reported .Scientific Research Applications

Anticancer and Anti-Inflammatory Applications

- Anticancer and Anti-5-lipoxygenase Agents : A series of compounds including pyrazolopyrimidines derivatives, structurally related to 1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide, have been synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. These compounds show potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Synthesis of Novel Compounds

- Synthesis of Isoxazolines and Isoxazoles : Research on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, including compounds structurally similar to this compound, has been conducted. These studies contribute to the development of new chemical entities with potential pharmacological applications (Rahmouni et al., 2014).

Anti-Angiogenic and DNA Cleavage Activities

- Anti-Angiogenic and DNA Cleavage Studies : Compounds including N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage abilities. These activities suggest potential uses in anticancer therapies (Kambappa et al., 2017).

Mycobacterium tuberculosis Inhibition

- Thiazole-Aminopiperidine Hybrid Analogues : Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, structurally similar to this compound, have been designed and synthesized. These compounds show potential as inhibitors of Mycobacterium tuberculosis, indicating possible applications in treating tuberculosis (Jeankumar et al., 2013).

Neuroinflammation Imaging

- Imaging of IRAK4 Enzyme in Neuroinflammation : A compound related to this compound has been synthesized for potential use as a PET agent. This compound could be used for imaging the IRAK4 enzyme in neuroinflammation, contributing to the understanding and treatment of neurological diseases (Wang et al., 2018).

Mechanism of Action

Target of Action

Similar pyrazolo[3,4-d]pyrimidine derivatives have been found to interact with human a3, a2a, and a2b adenosine receptors . These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and immune response.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Future Directions

The future directions for research on this compound could include further investigation into its biological activity, particularly its potential as a CDK2 inhibitor . Additionally, the synthesis of this compound could be optimized, and its physical and chemical properties could be studied in more detail .

Properties

IUPAC Name |

1-[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O/c1-12-4-2-3-5-15(12)24-18-14(10-22-24)17(20-11-21-18)23-8-6-13(7-9-23)16(19)25/h2-5,10-11,13H,6-9H2,1H3,(H2,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIJQDWWRANLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(methylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2987209.png)

![6-tert-Butyl-2,3-dihydro-benzo[1,4]dioxine-2-carboxylic acid](/img/structure/B2987211.png)

![7-((4-chlorophenoxy)methyl)-1,3-dimethyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2987216.png)

![(4-Benzylpiperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2987220.png)

![(1R,3S,4S)-3-Hydroxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2987226.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-(2,6-dimethoxyphenyl)acetamide](/img/structure/B2987227.png)